molecular formula C15H28O3 B187765 1,7-Dioxacycloheptadecan-8-one CAS No. 3391-83-1

1,7-Dioxacycloheptadecan-8-one

Cat. No. B187765
CAS RN: 3391-83-1
M. Wt: 256.38 g/mol
InChI Key: MKEIDVFLAWJKMY-UHFFFAOYSA-N
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Description

1,7-Dioxacycloheptadecan-8-one, also known as 11-oxahexadecan-16-olide or Musk R1, is an organic compound . It is a mono-constituent substance with the molecular formula C15H28O3 . It has a musk odor and is used as a perfume .


Synthesis Analysis

The synthesis of 1,7-Dioxacycloheptadecan-8-one involves a process that is economical and follows well-reviewed and accepted guidance . It can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of 1,7-Dioxacycloheptadecan-8-one is characterized by a molecular weight of 256.38 . The molecular formula is C15H28O3 .


Chemical Reactions Analysis

Under strong alkali conditions, 1,7-Dioxacycloheptadecan-8-one is easily hydrolyzed . When it comes into contact with strong oxidants, it can cause a burn .

Scientific Research Applications

Antimalarial Activity

1,7-Dioxacycloheptadecan-8-one derivatives have shown potential in antimalarial research. A study by Kim et al. (2001) demonstrated that medium-sized 1,2,4,5-tetraoxacycloalkanes, which are structurally related to 1,7-dioxacycloheptadecan-8-one, exhibited considerable potential as new, inexpensive, and potent antimalarial drugs (Kim et al., 2001).

DNA Binding and Cleavage

Research by Sheng et al. (2007) on novel 1,7-dioxacycloheptadecan-8-one derivatives focused on their interaction with DNA. They found that these compounds and their copper(II) complexes showed significant DNA binding affinity and effective DNA cleavage, which could have implications in the study of cancer and gene therapy (Sheng et al., 2007).

Chemical Synthesis and Characterization

The compound has been utilized in the synthesis and characterization of various chemical structures. For instance, Guy et al. (1988) worked on the synthesis of DNA fragments bearing an adenine radiation product, which included the use of related compounds (Guy et al., 1988).

Optical Discrimination in Chemosensors

A study by Aragoni et al. (2013) involved the use of 1,7-dioxacycloheptadecan-8-one derivatives in fluorescent chemosensors for metal ions, highlighting its role in the development of sensors and imaging agents (Aragoni et al., 2013).

Antibacterial Activity

In a study conducted by Magiatis et al. (2001), a novel macrocyclic dimer lactone named verbalactone, which contains the 1,7-dioxacyclododecane ring system, was isolated from the roots of Verbascum undulatum and showed notable antibacterial activity (Magiatis et al., 2001).

Safety And Hazards

1,7-Dioxacycloheptadecan-8-one is flammable and can cause irritation to the skin, eyes, and respiratory system . It is harmful to aquatic life with long-lasting effects . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

1,7-dioxacycloheptadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEIDVFLAWJKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCCCOCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052023
Record name 1,7-Dioxacycloheptadecan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dioxacycloheptadecan-8-one

CAS RN

3391-83-1
Record name 1,7-Dioxacycloheptadecan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3391-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dioxacycloheptadecan-8-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dioxacycloheptadecan-8-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7-Dioxacycloheptadecan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-oxahexadecan-16-olide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Eh - Synthesis, 2003 - thieme-connect.com
The synthesis of 3-methyl-1, 4-dioxacylopentadecan-2-one (12c) and 3-methyl-1, 4-dioxacylohexadecan-2-one (12d), two new musk odorants, is described starting from methyl 2-…
Number of citations: 9 www.thieme-connect.com
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2011 - Elsevier
A toxicologic and dermatologic review of 11-oxahexadecanolide when used as a fragrance ingredient is presented. 11-Oxahexadecanolide is a member of the fragrance structural …
Number of citations: 2 www.sciencedirect.com
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2011 - Elsevier
The Macrocyclic Lactone and Lactide derivative (ML) group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, …
Number of citations: 24 www.sciencedirect.com
BK Lavine, CE Davidson, C Breneman… - Journal of chemical …, 2003 - ACS Publications
A methodology to facilitate the intelligent design of new odorants (eg, musks) with specialized properties has been developed as part of an ongoing research effort in machine learning. …
Number of citations: 47 pubs.acs.org
H GURYČOVÁ, RNDM VÁVROVÁ - 2009 - dspace.vutbr.cz
Synthetic fragrances or musk compounds are artificialy synthetised organic substances, used as fragrant constituents in various homecare products, such as cosmetics, detergents, air …
Number of citations: 1 dspace.vutbr.cz

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